molecular formula C8H13NO3 B141190 Ethyl allyl(2-oxoethyl)carbamate CAS No. 128740-03-4

Ethyl allyl(2-oxoethyl)carbamate

Cat. No.: B141190
CAS No.: 128740-03-4
M. Wt: 171.19 g/mol
InChI Key: JYGHBOKKIJVJSM-UHFFFAOYSA-N
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Description

Ethyl allyl(2-oxoethyl)carbamate is an organic compound with the molecular formula C8H13NO3. It is a carbamate ester, which is a category of organic compounds derived from carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl allyl(2-oxoethyl)carbamate can be synthesized through the reaction of ethyl carbamate with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like toluene, and the mixture is heated under reflux conditions for several hours. The product is then purified through techniques such as flash chromatography .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl allyl(2-oxoethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted carbamates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl allyl(2-oxoethyl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl allyl(2-oxoethyl)carbamate involves its interaction with specific molecular targets. For example, it can form carbamate esters with amino groups in proteins, leading to enzyme inhibition. The pathways involved may include the formation of stable carbamate intermediates that interfere with normal biochemical processes .

Comparison with Similar Compounds

Ethyl allyl(2-oxoethyl)carbamate can be compared with other carbamate esters, such as:

    Ethyl carbamate: A simpler ester with fewer functional groups.

    Methyl carbamate: Another simple ester with different reactivity.

    Phenyl carbamate: A more complex ester with aromatic properties.

Properties

CAS No.

128740-03-4

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

ethyl N-(2-oxopent-4-enyl)carbamate

InChI

InChI=1S/C8H13NO3/c1-3-5-7(10)6-9-8(11)12-4-2/h3H,1,4-6H2,2H3,(H,9,11)

InChI Key

JYGHBOKKIJVJSM-UHFFFAOYSA-N

SMILES

CCOC(=O)N(CC=C)CC=O

Canonical SMILES

CCOC(=O)NCC(=O)CC=C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

68 g (0.313 mol) of ethyl N-allyl-N-(2,2-dimethoxyethyl)-carbamate are heated with150 ml of formic acid at 100° C. for one hour. The mixture is poured onto ice and extracted several times with methylene chloride, the organic phases are washed with sodium bicarbonate solution, dried over magnesium sulphate and concentrated and the residue is distilled.
Quantity
68 g
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reactant
Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step One
Name
Ethyl N-allyl-N-(2-oxoethyl)-carbamate

Synthesis routes and methods II

Procedure details

A solution of ethyl N-(2,2-dimethoxyethyl)-N-prop-2-enylcarbamate (Intermediate 42, 1218 g, 2.79 mol) in HCOOH (4.2 L) was refluxed for 0.5 h. Then crushed ice was added to quench the reaction, the mixture was extracted with CH2Cl2 (2 L×3). The combined organic solutions were washed with sat. NaHCO3 (3 L), dried (Na2SO4) and concentrated in vacuo to give the title compound (480 g, 50%) as yellow oil; 1H NMR: (CDCl3) 1.15-1.32 (3H, m), 3.89-4.00 (4H, m), 4.07-4.16 (2H, m), 5.10 (2H, m), 5.73 (1H, m), 9.53 (1H, s).
Quantity
1218 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
4.2 L
Type
solvent
Reaction Step One
Name
title compound
Yield
50%

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